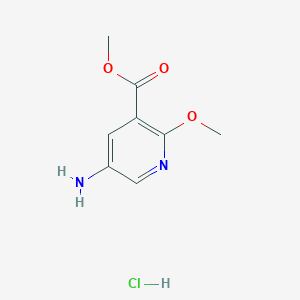![molecular formula C14H15NO2 B2499307 2-[(4-Methoxybenzyl)amino]phenol CAS No. 728000-06-4](/img/structure/B2499307.png)
2-[(4-Methoxybenzyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(4-Methoxybenzyl)amino]phenol" is a Schiff base, which is a class of organic compounds characterized by a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group. These compounds are typically synthesized through the condensation of an aldehyde or ketone with a primary amine .
Synthesis Analysis
Schiff bases like "2-[(4-Methoxybenzyl)amino]phenol" can be synthesized using various methods. For instance, a related compound was synthesized from vanillin and p-anisidine using a water solvent by the stirrer method, yielding a high percentage of the desired product . Another similar compound was synthesized by reacting 4-Anisaldehyde with benzoyl 2-Amino-4-chlorophenol . These methods typically result in high yields and can be optimized for specific functional group substitutions.
Molecular Structure Analysis
The molecular structure of Schiff bases is often confirmed using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of a related Schiff base was determined using single-crystal X-ray crystallography, revealing non-planar conformations and intramolecular hydrogen bonding . Density functional theory (DFT) calculations are also employed to investigate the molecular structure, electrostatic potential surfaces, and frontier molecular orbitals .
Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions due to their active imine group. They can form complexes with metal ions, as demonstrated by the synthesis of metal complexes with a Schiff base ligand, which showed coordination via both OH groups and the azomethine nitrogen atom . These complexes can exhibit biological activities, such as anticancer properties.
Physical and Chemical Properties Analysis
The physical properties of Schiff bases, such as melting points and solubility, can vary depending on the substituents on the phenol and the benzyl components. For instance, a synthesized Schiff base was slightly soluble in water and completely soluble in NaOH, with a melting point range of 128-130°C . The chemical properties, such as antioxidant activity, can be significant, with some compounds showing high reactivity towards DPPH radicals, indicating potential as antioxidants .
Applications De Recherche Scientifique
Synthesis and Characterization in Lanthanide Complexes
Research conducted by Liu, Yang, Rettig, and Orvig (1993) delved into the synthesis and characterization of N4O3 amine phenol ligands, including those derived from 2-[(4-Methoxybenzyl)amino]phenol. These ligands were used to produce lanthanide complexes, illustrating the compound's utility in creating complex cations for potential applications in materials science and coordination chemistry (Liu, Yang, Rettig, & Orvig, 1993).
Photoluminescence and Electrochemical Properties
A study by Ceyhan, Köse, Tümer, and Demirtaş (2015) synthesized imine compounds, including 4-[(E)-(2-methoxybenzylidene)amino]phenol, to explore their photoluminescence and electrochemical properties. This research indicates the compound's potential in developing materials with unique optical and electronic properties, which could be beneficial in fields like optoelectronics and sensor technology (Ceyhan, Köse, Tümer, & Demirtaş, 2015).
Role in Peptide Synthesis
Takaku and Kamaike (1982) demonstrated the use of the 4-methoxybenzyl group, a derivative of 2-[(4-Methoxybenzyl)amino]phenol, as a protecting group in the synthesis of oligoribonucleotides. This finding highlights the compound's significance in peptide and nucleotide synthesis, offering a method to protect sensitive groups during the synthesis process (Takaku & Kamaike, 1982).
Antioxidant Activity Assessment
In a 2017 study, Sen, Efil, Bekdemir, and Dinçer synthesized a novel imine derivative of 2-[(4-Methoxybenzyl)amino]phenol for investigating its antioxidant properties. Their research contributes to understanding how structural modifications of this compound affect its antioxidant potential, which could be relevant in pharmacological contexts (Sen, Efil, Bekdemir, & Dinçer, 2017).
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVSZGODZJYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzyl)amino]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)
![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)
![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)
![1-(2,5-Difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2499230.png)


![N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide](/img/structure/B2499233.png)
![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)



![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)